molecular formula C23H30N2O4S B492792 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide CAS No. 690644-08-7

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B492792
CAS No.: 690644-08-7
M. Wt: 430.6g/mol
InChI Key: UQNYKRMDNPPLOR-UHFFFAOYSA-N
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Description

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with sulfonamide and oxolane substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide.

    Attachment of the oxolane group: The oxolane group can be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.

    Coupling with benzamide: The final step involves coupling the sulfonamide-oxolane intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or oxolane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study enzyme interactions and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The oxolane group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzenesulfonamide: Lacks the oxolane and benzamide groups, making it less complex.

    N-[(oxolan-2-yl)methyl]benzamide: Lacks the sulfonamide group, affecting its reactivity and applications.

Uniqueness

4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is unique due to the combination of sulfonamide, oxolane, and benzamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h6-13,20,25H,4-5,14-16H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNYKRMDNPPLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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